N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide
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Overview
Description
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide is a useful research compound. Its molecular formula is C22H18N4O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(8-quinolinylmethylene)-2-(8-quinolinyloxy)propanohydrazide is 370.14297583 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide typically involves the condensation of quinoline-8-carbaldehyde with 2-quinolin-8-yloxypropanamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide can undergo various chemical reactions, including:
Oxidation: The azomethine group can be oxidized to form corresponding oxides.
Reduction: The azomethine group can be reduced to form amines.
Substitution: The quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline amines .
Scientific Research Applications
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide involves its interaction with metal ions and biological molecules. The azomethine group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carbaldehyde: A precursor in the synthesis of Schiff bases.
2-quinolin-8-yloxypropanamide: Another precursor used in the synthesis.
Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.
Uniqueness
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide is unique due to its dual quinoline moieties and azomethine group, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological molecules makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
N-[(E)-quinolin-8-ylmethylideneamino]-2-quinolin-8-yloxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15(28-19-11-3-7-17-10-5-13-24-21(17)19)22(27)26-25-14-18-8-2-6-16-9-4-12-23-20(16)18/h2-15H,1H3,(H,26,27)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYNLOMCOGAAU-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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